molecular formula C25H18N2O2S B2702397 4-benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 307510-71-0

4-benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2702397
CAS No.: 307510-71-0
M. Wt: 410.49
InChI Key: KYUHUCNLMUSJRK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-benzoyl-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O2S/c28-23(17-7-2-1-3-8-17)18-10-12-19(13-11-18)24(29)27-25-26-22-20-9-5-4-6-16(20)14-15-21(22)30-25/h1-13H,14-15H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUHUCNLMUSJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydronaphthothiazole Core: This can be achieved through the cyclization of appropriate naphthol derivatives with thioamide under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base like pyridine to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoyl and benzamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzoyl chloride in the presence of a Lewis acid for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

4-benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₂₅H₁₈N₂O₂S
  • Average Mass : 410.491 g/mol
  • Monoisotopic Mass: 410.108899 g/mol
  • CAS RN : 307510-71-0
  • Key Structural Features: The compound comprises a benzoyl-substituted benzamide core linked to a 4,5-dihydronaphtho[1,2-d]thiazole moiety.

For example, similar compounds are often prepared by reacting substituted benzoyl chlorides with aminothiazoles under basic conditions, followed by purification via column chromatography . Spectral characterization (¹H NMR, ¹³C NMR, HRMS) is critical for confirming structural integrity .

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole-Benzamide Family

The following table summarizes key analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituent Variations Biological Activity (if reported) Reference
4-Benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide C₂₅H₁₈N₂O₂S 410.491 Benzoyl at para-position Not explicitly reported
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide C₂₄H₁₈N₂O₂S 398.48 Phenoxy group instead of benzoyl Anticancer screening (pending)
N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide C₂₁H₂₀N₂O₃S 380.46 Dimethoxyphenyl acetamide side chain Not reported
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide C₂₁H₂₀Cl₂N₄O₂S 476.37 Dichlorophenyl and morpholinomethyl groups Moderate antiproliferative activity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The benzoyl group in the target compound may enhance stability compared to electron-donating groups like phenoxy (in ), which could influence solubility and receptor binding.

Comparison of Spectral Data

  • IR Spectroscopy : Thiazole-benzamides typically show C=O stretching at ~1660–1680 cm⁻¹ and C=S (if present) at ~1240–1255 cm⁻¹. The absence of C=O in tautomeric triazole-thiones (e.g., ) highlights the importance of spectral validation for structural confirmation.
  • ¹H NMR : Protons adjacent to the thiazole ring (e.g., naphtho-thiazole CH₂ in the target compound) resonate at δ 3.0–4.0 ppm, while aromatic protons from benzoyl groups appear at δ 7.5–8.5 ppm .

Pharmacological Potential

  • Anticancer Activity : Triazole-thiazole hybrids (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid in ) inhibit lung and colon cancer cell growth (up to 40% inhibition in NCI-H522 cells). The target compound’s fused aromatic system may enhance DNA intercalation or kinase inhibition.
  • Structure-Activity Relationship (SAR): Bulky substituents (e.g., dihydronaphthothiazole) may improve metabolic stability but reduce solubility. Smaller groups like morpholinomethyl () balance lipophilicity and bioavailability.

Biological Activity

4-benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Dihydronaphthothiazole Core : Achieved through cyclization of naphthol derivatives with thioamide under acidic conditions.
  • Introduction of the Benzoyl Group : Via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
  • Formation of the Benzamide Group : The final step involves reacting the intermediate with benzoyl chloride in the presence of a base like pyridine.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. Although detailed pathways remain to be fully elucidated, preliminary studies suggest that it may influence various biochemical pathways associated with cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. This suggests potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

Several studies have explored the anticancer potential of thiazole-containing compounds. Preliminary data indicate that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study tested the compound against Staphylococcus aureus and Escherichia coli.
    • Results indicated a significant inhibition zone compared to control groups, suggesting strong antimicrobial activity.
  • Anticancer Activity :
    • In vitro assays conducted on breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
  • Mechanistic Insights :
    • Research utilizing Western blotting techniques demonstrated that this compound affects key signaling pathways related to cell survival and proliferation.

Data Summary

Study TypeTarget Organism/Cell LineKey Findings
Antimicrobial AssayStaphylococcus aureusSignificant inhibition observed
Antimicrobial AssayEscherichia coliStrong antimicrobial activity demonstrated
Anticancer StudyBreast cancer cell linesDose-dependent reduction in cell viability noted
Mechanistic StudyVarious cancer cell linesInduction of apoptosis and modulation of signaling pathways

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